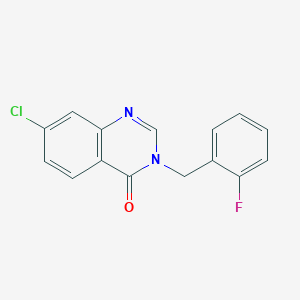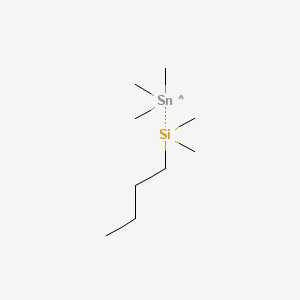
2-Ethoxy-3-(p-tolyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-3-(p-tolyl)quinazolin-4(3H)-one: is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the ethoxy group and the p-tolyl group in the structure of this compound contributes to its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3-(p-tolyl)quinazolin-4(3H)-one can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone in the presence of an acid catalyst. The reaction typically proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the quinazolinone ring.
Example Reaction:
Starting Materials: 2-aminobenzamide, p-tolualdehyde, and ethanol.
Catalyst: Acid catalyst (e.g., hydrochloric acid).
Reaction Conditions: Reflux in ethanol for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of solvents, catalysts, and reaction conditions may be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxy-3-(p-tolyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The quinazolinone ring can be reduced to form a dihydroquinazolinone derivative.
Substitution: The p-tolyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2-ethoxy-3-(p-tolyl)quinazolin-4-carboxylic acid.
Reduction: Formation of 2-ethoxy-3-(p-tolyl)dihydroquinazolin-4(3H)-one.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigation of its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Use as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-3-(p-tolyl)quinazolin-4(3H)-one depends on its specific biological target. For example, if it exhibits anticancer activity, it may interact with specific enzymes or receptors involved in cell proliferation and apoptosis. The molecular targets and pathways involved can vary based on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethoxyquinazolin-4(3H)-one: Lacks the p-tolyl group, which may affect its biological activity.
3-(p-Tolyl)quinazolin-4(3H)-one: Lacks the ethoxy group, which may influence its chemical properties.
2-Methoxy-3-(p-tolyl)quinazolin-4(3H)-one: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
2-Ethoxy-3-(p-tolyl)quinazolin-4(3H)-one is unique due to the presence of both the ethoxy and p-tolyl groups, which contribute to its distinct chemical and biological properties. The combination of these groups may enhance its potential as a therapeutic agent or as a building block for the synthesis of more complex compounds.
Propiedades
Número CAS |
828273-80-9 |
|---|---|
Fórmula molecular |
C17H16N2O2 |
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
2-ethoxy-3-(4-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C17H16N2O2/c1-3-21-17-18-15-7-5-4-6-14(15)16(20)19(17)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3 |
Clave InChI |
ZOAGDXOBZIKXDE-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



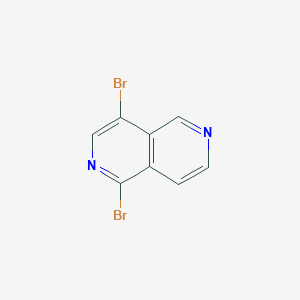

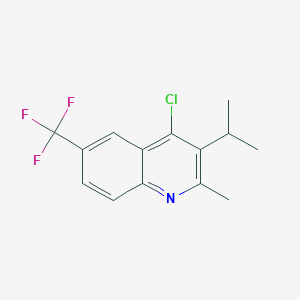
![2-[(E)-2-(1-benzothiophen-2-yl)ethenyl]quinoline](/img/structure/B11840541.png)
![9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one](/img/structure/B11840549.png)

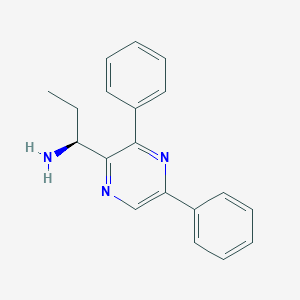
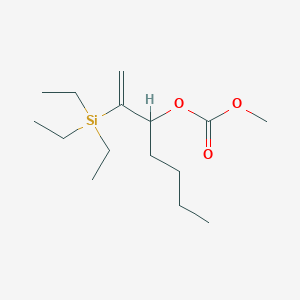
![9-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B11840574.png)
